molecular formula C24H20ClN3O3S2 B2859338 N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide CAS No. 905679-35-8

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide

Cat. No.: B2859338
CAS No.: 905679-35-8
M. Wt: 498.01
InChI Key: SRRFWIJQNFQJGJ-UHFFFAOYSA-N
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Description

The compound N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide (hereafter referred to as Compound A) is a benzamide derivative featuring a 5-chloro-4-methylbenzothiazole core linked to a tetrahydroisoquinoline sulfonyl group. This article provides a systematic comparison of Compound A with structurally related analogues, focusing on synthesis, spectral properties, and substituent effects.

Properties

IUPAC Name

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN3O3S2/c1-15-20(25)10-11-21-22(15)26-24(32-21)27-23(29)17-6-8-19(9-7-17)33(30,31)28-13-12-16-4-2-3-5-18(16)14-28/h2-11H,12-14H2,1H3,(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRRFWIJQNFQJGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps in the synthesis may include:

    Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chloro and methyl groups: These substituents can be introduced via electrophilic aromatic substitution reactions.

    Coupling with the dihydroisoquinoline moiety: This step may involve nucleophilic substitution or palladium-catalyzed cross-coupling reactions.

    Sulfonylation and amidation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.

    Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide would depend on its specific biological target. Potential mechanisms include:

    Enzyme inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor modulation: It may interact with cellular receptors, altering their activity and downstream signaling pathways.

    DNA/RNA interaction: The compound could bind to nucleic acids, affecting gene expression or replication.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Heterocyclic Modifications

Compound A contains a benzothiazole moiety, distinguishing it from analogues with simpler thiazole or triazole cores. For example:

  • N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide () replaces the benzothiazole with a thiazole ring, reducing aromatic conjugation and molecular weight (MW: 284.7 vs. ~500 for Compound A ). The absence of the fused benzene ring in thiazole derivatives may diminish hydrophobic interactions in biological systems .
  • Triazole derivatives (e.g., 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones from ) exhibit tautomerism, which influences their stability and reactivity. Compound A , lacking such tautomeric equilibria, may demonstrate greater conformational rigidity .
Table 1: Core Heterocycle Comparison
Compound Core Structure Key Substituents Molecular Weight Notable Properties
Compound A Benzothiazole Cl, CH₃, tetrahydroisoquinoline-SO₂ ~500* High conjugation, rigid structure
N-(5-Chloro-thiazol-2-yl) Thiazole Cl, 2,4-difluorobenzamide 284.7 Centrosymmetric dimerization via H-bonding
Triazoles [7–9] () 1,2,4-Triazole Phenylsulfonyl, difluorophenyl ~450–480 Tautomerism (thione vs. thiol forms)

*Estimated based on analogues in .

Substituent Effects on Physicochemical Properties

The sulfonyl and benzamide groups in Compound A are critical for hydrogen bonding and solubility. Comparisons with analogues include:

  • Sulfonyl Group Variations: Compound A’s tetrahydroisoquinoline sulfonyl group introduces a bicyclic amine, enhancing basicity compared to simpler sulfonamides (e.g., N-(5-substituted-1,3,4-oxadiazol-2-yl)methyl derivatives in ).
  • Halogenation: The 5-chloro substituent in Compound A is shared with N-(5-Chloro-thiazol-2-yl)-2,4-difluorobenzamide (), which shows intermolecular C–H···F interactions influencing crystal packing .
Table 2: Substituent Impact on Key Properties
Compound Type Substituent Melting Point (°C) IR Spectral Features Biological Relevance
Compound A Tetrahydroisoquinoline-SO₂ N/A SO₂ stretching (~1350 cm⁻¹)* Potential enzyme inhibition
Triazoles [7–9] () Phenylsulfonyl 255–290 νC=S (1247–1255 cm⁻¹) Antimicrobial activity
Thiadiazoles () Benzylthio, CF₃ 237–279 C=O (1660–1680 cm⁻¹) Unknown
Thiazole () 2,4-Difluorobenzamide N/A N–H stretching (3278–3414 cm⁻¹) PFOR enzyme inhibition

*Inferred from analogous sulfonyl compounds in .

Biological Activity

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide is a compound of interest due to its potential biological activities. This article aims to summarize its biological activity based on available research findings, including data tables and case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₂H₁₆ClN₃S
  • CAS Number : 1105188-47-3

Anticancer Activity

Compounds containing benzothiazole and isoquinoline structures have been investigated for their anticancer properties. For instance:

  • Mechanism : The compound may induce apoptosis in cancer cells by modulating signaling pathways.
  • Case Study : A derivative with a similar structure demonstrated significant cytotoxicity against various cancer cell lines (e.g., TK-10 and HT-29), indicating potential for further development in cancer therapeutics.

In Vitro Studies

In vitro studies are crucial for understanding the biological mechanisms of the compound. Preliminary assays have shown that derivatives containing similar functional groups can inhibit cell proliferation effectively.

Example Study

A study involving a related benzothiazole derivative showed:

  • Cell Line Tested : MRC-5 lung fibroblast cells.
  • Results : No acute cellular toxicity was observed at concentrations below 128 μM, suggesting a favorable safety profile for further development .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of the compound to various biological targets. These studies help elucidate the potential mechanisms of action and guide further synthesis of more potent analogs.

Key Findings

  • Target Proteins : The compound may interact with proteins involved in cell signaling and metabolism.
  • Binding Affinity : Docking results suggest strong interactions with target proteins relevant to cancer and microbial resistance .

Q & A

Q. What are the key synthetic routes for preparing N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide?

The synthesis typically involves:

  • Step 1 : Formation of the benzothiazole core via cyclization of 2-aminothiophenol derivatives with chloro-substituted benzoic acids under acidic conditions .
  • Step 2 : Sulfonylation of the tetrahydroisoquinoline moiety using sulfonyl chlorides in anhydrous solvents (e.g., dichloromethane) under inert atmospheres .
  • Step 3 : Amide coupling between the benzothiazole and sulfonylated isoquinoline groups using carbodiimide-based coupling agents (e.g., EDC/HOBt) . Critical Parameters: Temperature (60–80°C for cyclization), solvent purity, and stoichiometric ratios to minimize byproducts .

Q. How is structural confirmation achieved for this compound?

  • X-ray crystallography : SHELX programs (e.g., SHELXL) are used to refine crystal structures, resolving intermolecular interactions like hydrogen bonds (e.g., N–H⋯N) and π-stacking .
  • Spectroscopy : 1^1H/13^13C NMR confirms functional groups (e.g., benzothiazole protons at δ 7.5–8.5 ppm), while HRMS validates molecular weight .
  • Elemental analysis : Matches calculated C, H, N, S percentages with experimental data (±0.3% tolerance) .

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